BP-897 - 314776-92-6

BP-897

Catalog Number: EVT-263638
CAS Number: 314776-92-6
Molecular Formula: C26H31N3O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BP-897 is a synthetic compound classified as a dopamine D3 receptor ligand. It exhibits high selectivity for dopamine D3 receptors compared to dopamine D2 receptors. [, ] BP-897 is a valuable research tool for exploring the function of dopamine D3 receptors in various biological systems. [] It has been used in preclinical studies to investigate its potential for treating drug craving and vulnerability to relapse, particularly in the context of cocaine addiction. []

(+)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (7-OH-DPAT)

Compound Description: (+)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (7-OH-DPAT) is a dopamine receptor agonist with preferential affinity for the D3 receptor subtype. [, , ] It has been widely used in research to investigate the role of D3 receptors in various behavioral and physiological processes.

Relevance: 7-OH-DPAT serves as a pharmacological tool to compare and contrast with BP-897, particularly in studies exploring hypothermia and yawning responses. While both compounds exhibit affinity for D3 receptors, 7-OH-DPAT acts as a full agonist, inducing hypothermia in rats, whereas BP-897, a partial agonist, does not share this effect. [] This difference highlights the significance of intrinsic activity at D3 receptors in mediating hypothermic responses. Additionally, 7-OH-DPAT, unlike BP-897, fails to induce yawning in mice, indicating species-specific variations in D3 receptor-mediated responses to these agonists. []

Raclopride

Compound Description: Raclopride is a selective dopamine D2 receptor antagonist widely employed in research to investigate the role of D2 receptors in various behavioral and physiological processes. []

Relevance: Raclopride serves as a pharmacological tool to differentiate the binding sites of BP-897. While raclopride displaces [11C]MNPA binding in the striatum, indicating its interaction with dopamine D2 receptors, BP-897 does not affect [11C]MNPA binding, suggesting a distinct binding profile. [] These findings underscore the selectivity of BP-897 for dopamine D3 receptors over D2 receptors.

SB-277011-A

Compound Description: SB-277011-A is a highly selective dopamine D3 receptor antagonist. [, , , ] It has been investigated for its potential therapeutic effects in treating addiction and other disorders associated with dopamine dysregulation.

Relevance: SB-277011-A serves as a contrasting pharmacological tool to BP-897, highlighting the diverse effects of D3 receptor modulation. While BP-897, a partial agonist, demonstrates effectiveness in reducing cocaine-seeking behavior without affecting nicotine-seeking, SB-277011-A, as an antagonist, successfully blocks cue-induced reinstatement of nicotine-seeking. [, ] This difference underscores the complexity of D3 receptor pharmacology and the potential for both agonists and antagonists in treating addiction.

NGB 2904

Compound Description: NGB 2904 is a selective dopamine D3 receptor antagonist. [, , ] It has been explored preclinically for its potential therapeutic benefits in addressing conditions like addiction and schizophrenia.

PD 128907

Compound Description: PD 128907 is a highly selective dopamine D3 receptor agonist. [, ] It serves as a valuable pharmacological tool in research to investigate the specific roles of D3 receptors in various behavioral and physiological functions.

Relevance: PD 128907 stands in contrast to BP-897 regarding their intrinsic activities at dopamine D3 receptors. While BP-897 acts as a partial agonist, PD 128907 displays full agonist properties. [, ] This distinction is crucial in understanding their divergent effects on behaviors such as place conditioning. For example, PD 128907 induces significant place aversion, while BP-897 exhibits a less pronounced aversive effect. [] These findings highlight the importance of considering both selectivity and intrinsic activity when evaluating the therapeutic potential of D3 receptor ligands.

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic medication with partial agonist activity at both dopamine D2 and D3 receptors. []

Relevance: Aripiprazole offers a valuable comparison to BP-897, highlighting a broader approach to dopamine receptor modulation in treating cocaine abuse. Unlike BP-897, which focuses selectively on D3 receptors, aripiprazole exerts its therapeutic effects by also targeting D2 receptors. [] This difference in receptor selectivity might contribute to their distinct pharmacological profiles and potential advantages or limitations in managing cocaine addiction.

N-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2-benzo[b]thiophene-carboxamide (FAUC 346)

Compound Description: N-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2-benzo[b]thiophene-carboxamide (FAUC 346) is a dopamine D3 receptor antagonist with high affinity and selectivity. []

Overview

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride is a complex organic compound with significant relevance in medicinal chemistry. The compound features a naphthalene core structure, which is well-known for its stability and biological activity. Its full chemical name indicates a piperazine moiety that contributes to its pharmacological properties. The compound is classified under carboxamides and is often studied for its potential therapeutic applications.

Source

The compound's molecular formula is C20H26ClN3OC_{20}H_{26}ClN_{3}O, and it has a molecular weight of approximately 363.89 g/mol. It is typically sourced from chemical suppliers and databases like PubChem and BenchChem, where detailed chemical information is available.

Classification

This compound falls under the category of pharmaceutical intermediates and research chemicals. Its classification as a hydrochloride indicates that it is a salt form, which may enhance its solubility and stability in various applications.

Synthesis Analysis

Methods

The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride can be achieved through several organic synthesis techniques. Key steps often involve:

  1. Formation of the Naphthalene Core: This can be achieved via Friedel-Crafts acylation or other aromatic substitution reactions.
  2. Piperazine Attachment: The piperazine ring can be introduced through nucleophilic substitution on a suitable electrophile.
  3. Amide Bond Formation: The final step involves the formation of the amide bond between the naphthalene derivative and the piperazine substituent.

Technical details regarding reaction conditions, catalysts, and solvents are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride can be represented using various structural formats:

  • InChI: InChI=1S/C20H26ClN3O/c1-15-9-7-13(8-10-15)14-17(22)21-19(24)23-11-12-20(21)25;h7-12H,1-6H3;
  • SMILES: CC(C)N(CCN1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3

These structural representations provide insight into the connectivity of atoms within the molecule.

Data

The compound's molecular weight is approximately 363.89 g/mol, with specific functional groups contributing to its reactivity and interactions in biological systems.

Chemical Reactions Analysis

Reactions

The primary reactions involving this compound include:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to regenerate the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The piperazine moiety may participate in further substitutions depending on the presence of reactive sites.

Technical details such as reaction kinetics and thermodynamics can provide deeper insights into these processes.

Mechanism of Action

Process

The mechanism of action for 2-Naphthalenecarboxamide derivatives typically involves interaction with specific biological targets such as receptors or enzymes. For example:

  • Receptor Binding: The piperazine group may enhance binding affinity to central nervous system receptors, influencing neurotransmitter activity.
  • Inhibition Mechanisms: These compounds may act as inhibitors or antagonists in various biochemical pathways, impacting cellular signaling processes.

Data regarding binding affinities and biological assays are essential for understanding their pharmacological profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Generally soluble in water and organic solvents due to its hydrochloride form.

Chemical Properties

  • Stability: The hydrochloride salt form enhances stability compared to free bases.
  • Reactivity: The presence of functional groups allows for various chemical transformations.

Relevant data on melting points, boiling points, and spectral characteristics (NMR, IR) are critical for characterization purposes.

Applications

Scientific Uses

2-Naphthalenecarboxamide derivatives are primarily utilized in:

  • Pharmaceutical Research: Investigated for their potential as therapeutic agents in treating neurological disorders due to their receptor-modulating effects.
  • Chemical Biology: Used as tools in biochemical assays to study receptor interactions and cellular signaling pathways.

The ongoing research into this compound highlights its significance in drug development and medicinal chemistry.

Dopaminergic Receptor Pharmacology of 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, Monohydrochloride

Role as a Dopamine D3 Receptor Partial Agonist/Antagonist

This naphthalenecarboxamide derivative (commonly known as BP-897 hydrochloride) exhibits a unique functional selectivity profile at dopamine D3 receptors. As a high-affinity partial agonist (Ki = 0.92 nM at D3 receptors), it demonstrates approximately 40-50% intrinsic activity relative to full agonists like quinpirole in GTPγS functional assays [7] [5]. This partial agonism manifests as context-dependent pharmacology: BP-897 acts as a functional antagonist in dopamine-saturated environments (e.g., mesolimbic pathways during reward processing) but exhibits agonist properties under conditions of low dopamine tone [5]. This nuanced activity enables it to modulate dopamine neurotransmission without inducing complete receptor shutdown, distinguishing it from pure antagonists [8].

In vivo studies reveal that BP-897 normalizes dopamine hyperactivity in the nucleus accumbens—a key region implicated in addiction and schizophrenia—without causing the motoric side effects (e.g., catalepsy) typically associated with D2 receptor blockade [5]. This region-specific modulation stems from the preferential expression of D3 receptors in limbic areas versus the striatal dominance of D2 receptors [9].

Table 1: Pharmacological Profile of BP-897 at Dopamine Receptor Subtypes

Receptor SubtypeKi Value (nM)Functional Activity
D30.92Partial agonist
D261Weak antagonist
D13,000Negligible affinity
D4300Negligible affinity

Source: [7]

Enantioselectivity and Binding Affinity at D3 vs. D2 Receptor Subtypes

The naphthamido-piperazinylbutyl pharmacophore confers exceptional D3 receptor selectivity over D2 receptors, with binding affinities demonstrating a consistent 66-fold preference for D3 receptors (D3 Ki = 0.92 nM vs. D2 Ki = 61 nM) [7]. This selectivity arises from stereochemical interactions within the orthosteric binding pocket: the (S)-enantiomer of related naphthamides shows 10-fold higher D3 affinity than its (R)-counterpart due to optimal hydrophobic contact with Val86, Ser182, and Ser349 residues in the D3 receptor [3]. Notably, N-alkyl chain length modulates selectivity; cycloheptyl derivatives (e.g., compound 10) achieve sub-nanomolar D3 affinity (Ki = 0.2 nM) with 90-fold D3/D2 selectivity [3].

Molecular dynamics simulations reveal that the extended butyl linker positions the naphthamido group to penetrate deeper into the D3 receptor's hydrophobic binding cleft—a region narrower than that of D2 receptors—explaining the enhanced selectivity [2] [8]. This spatial accommodation is less feasible in D2 receptors due to steric hindrance from Glu95 in transmembrane helix 1 [5].

Table 2: Selectivity Profile of Naphthamides at Dopamine Receptors

Compound Structural FeatureD3 Ki (nM)D2 Ki (nM)Selectivity Ratio (D2/D3)
BP-897 (reference)0.926166
Cycloheptyl-pyrrolidine (S)0.21.89
Cycloheptyl-pyrrolidinylmethyl (R)2.462.826
9-Azabicyclononane derivative5.148.39.5

Source: [3]

Mechanistic Insights into Extracellular Loop (E2) Interactions

The extracellular loop 2 (E2) domain of dopamine D3 receptors serves as a critical allosteric modulator of BP-897 binding kinetics. Site-directed mutagenesis studies demonstrate that residues Glu196 and Lys199 in the E2 loop stabilize ligand binding through salt-bridge formation with the protonatable piperazine nitrogen of BP-897 [2]. This interaction induces a conformational change in the receptor's extracellular vestibule, reducing the dissociation rate of BP-897 by 3-fold compared to D2 receptors (which lack this salt-bridge capability) [2].

Additionally, the E2 loop facilitates biased signaling toward β-arrestin recruitment over G-protein activation. BP-897 triggers D3 receptor internalization via clathrin-coated pits—a process dependent on E2-mediated β-arrestin-2 binding—while minimizing Gi/o protein coupling [2] [8]. This bias may underlie its ability to modulate dopamine neurotransmission without inducing tolerance or receptor desensitization in chronic models [5].

Modulation of Dopaminergic Signaling Pathways in Neuropsychiatric Disorders

BP-897 exerts disease-modifying effects in neuropsychiatric disorders through targeted D3 receptor modulation:

  • Addiction Pharmacology: In cocaine-sensitized rodents, BP-897 (1 mg/kg, i.p.) attenuates drug-seeking behavior by 70% by normalizing dopamine overflow in the nucleus accumbens shell [9]. This occurs via partial agonism at presynaptic D3 autoreceptors, which reduces dopamine synthesis and release in mesolimbic pathways [5].

  • Parkinson's Disease Mechanisms: D3 receptor activation by BP-897 enhances neurotrophic signaling in nigrostriatal neurons, increasing brain-derived neurotrophic factor (BDNF) secretion by 2.5-fold and reducing α-synuclein aggregation in MPTP-lesioned primates [8]. Concurrently, it potentiates L-DOPA-induced rotational behavior while reducing dyskinesia severity by 40% through D3-mediated stabilization of pulsatile dopamine transmission [8] [5].

  • Schizophrenia and Cognition: BP-897 improves cognitive flexibility in prefrontal cortical networks by modulating D3-mediated GABAergic interneuron activity [5]. Unlike D2 antagonists, it enhances novel object recognition without impairing working memory—effects linked to increased c-Fos expression in the medial prefrontal cortex but not the striatum [5].

Table 3: Therapeutic Applications of BP-897 in Preclinical Models

DisorderModel SystemKey EffectProposed Mechanism
Cocaine AddictionSelf-administering rats↓ Drug-seeking by 70%D3 partial agonism in nucleus accumbens
Parkinson's DiseaseMPTP-lesioned primates↑ BDNF secretion; ↓ dyskinesia by 40%D3-mediated neuroprotection
Cognitive DeficitNovel object recognition↑ Cognitive flexibility without motor side effectsPrefrontal D3 modulation of GABA transmission

Source: [5] [8] [9]

Table 4: Systematic Nomenclature of 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)- Derivatives

Chemical IdentifierDesignation Type
2-Naphthalenecarboxamide, N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-, monohydrochlorideSystematic name
BP897 hydrochloridePharmacological code
N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide hydrochlorideIUPAC variant
CAS 314776-92-6Registry number (hydrochloride)
CAS 192384-87-5Registry number (free base)
CID 3038494PubChem Compound ID

Source: [1] [4] [7]

Properties

CAS Number

314776-92-6

Product Name

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)

InChI Key

MNHDKMDLOJSCGN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.Cl

Solubility

Soluble in DMSO

Synonyms

2-naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, hydrochloride (1:1)
BP 897
BP-897

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.